N-(3-acetylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(3-acetylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an aromatic compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction using a chlorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
- 4-acetylphenyl N-(3-(methylthio)phenyl)carbamate
Uniqueness
N-(3-acetylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H15ClN2O2S |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2S/c1-11-17(25-19(21-11)13-6-8-15(20)9-7-13)18(24)22-16-5-3-4-14(10-16)12(2)23/h3-10H,1-2H3,(H,22,24) |
InChI Key |
ZUJQPBHWMAVCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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